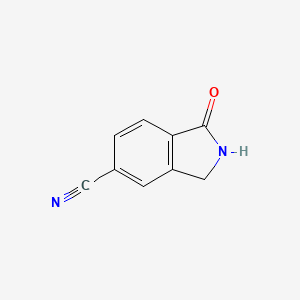

1-Oxoisoindoline-5-carbonitrile

Overview

Description

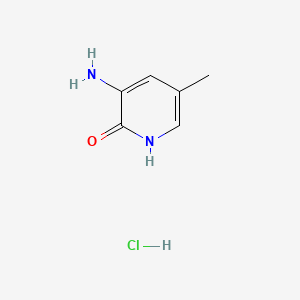

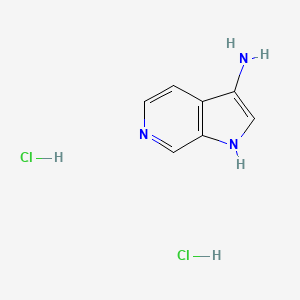

1-Oxoisoindoline-5-carbonitrile is a chemical compound with the molecular formula C9H6N2O . It is not intended for human or veterinary use and is used for research purposes only.

Synthesis Analysis

An efficient synthesis of 3-oxoisoindolines, which can be related to 1-Oxoisoindoline-5-carbonitrile, is described from 2-carboxybenzaldehyde, TMSCN and benzylic or aliphatic amines using a Strecker approach with OSU-6 as the catalyst . The reaction can be tuned to generate two different products: a substituted (±)-3-oxoisoindoline-1-carbonitrile at 23 °C or the corresponding C1 primary amide at 78 °C .Molecular Structure Analysis

The molecular structure of 1-Oxoisoindoline-5-carbonitrile is represented by the formula C9H6N2O . The molecular weight of this compound is 158.16 .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Oxoisoindoline-5-carbonitrile include a molecular weight of 158.16 . The compound is sealed in dry, room temperature conditions .Scientific Research Applications

Catalyzed Synthesis of Derivatives : A study by Chen and Cai (2016) developed an efficient approach for synthesizing N-substituted 3-oxoisoindoline-1-carbonitrile derivatives, using a Sc(OTf)3-catalyzed three-component Strecker/Lactamization cascade reaction. This method achieved good to excellent yields for a broad scope of amine substrates (Chen & Cai, 2016).

Efficient Synthesis Method : Hu et al. (2013) described a new and efficient method for the synthesis of N-substituted 3-oxoisoindoline-1-carbonitrile derivatives. This method involved a one-pot, three-component condensation reaction and used sulfamic acid as a catalyst, highlighting its simplicity and environmental benignity (Hu et al., 2013).

Syntheses with OSU-6 Catalyst : Nammalwar et al. (2015) reported an efficient synthesis of substituted 3-oxoisoindolines from 2-carboxybenzaldehyde, TMSCN, and benzylic or aliphatic amines using OSU-6 as a catalyst. This process was notable for its ability to generate two different products: a substituted 3-oxoisoindoline-1-carbonitrile or the corresponding C1 primary amide (Nammalwar et al., 2015).

Application in Progesterone Receptor Modulators : Fensome et al. (2008) explored the 3,3-dialkyl-5-aryloxindole series, including 5-(7-fluoro-3,3-dimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-1-methyl-1H-pyrrole-2-carbonitrile (WAY-255348), for use in female healthcare. These compounds demonstrated potent activity as progesterone receptor antagonists and had potential applications in contraception, fibroids, endometriosis, and certain breast cancers (Fensome et al., 2008).

Anticancer Activity : Kachaeva et al. (2018) synthesized new derivatives of 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles and evaluated their anticancer activities. The compounds showed promising growth inhibitory and cytostatic activities against various cancer cell lines, particularly leukemia, renal, and breast cancer subpanels, indicating their potential as antitumor agents (Kachaeva et al., 2018).

Safety And Hazards

properties

IUPAC Name |

1-oxo-2,3-dihydroisoindole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O/c10-4-6-1-2-8-7(3-6)5-11-9(8)12/h1-3H,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLPWHFXOHFISJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)C#N)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70676453 | |

| Record name | 1-Oxo-2,3-dihydro-1H-isoindole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Oxoisoindoline-5-carbonitrile | |

CAS RN |

1261869-76-4 | |

| Record name | 1-Oxo-2,3-dihydro-1H-isoindole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Boc-2-(dimethylamino)-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine](/img/structure/B581515.png)

![4-Boc-4,8-diazabicyclo[5.2.0]nonane](/img/structure/B581527.png)

![5-(4'-Methyl-[1,1'-biphenyl]-4-yl)-1,3,4-thiadiazol-2-amine](/img/structure/B581529.png)

![{[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenylcarbamoyl]-methyl}-carbamic acid tert-butyl ester](/img/structure/B581534.png)